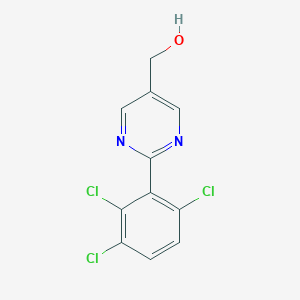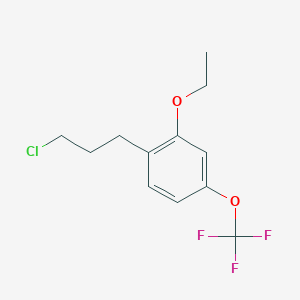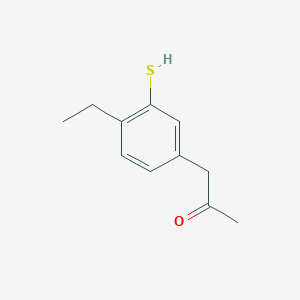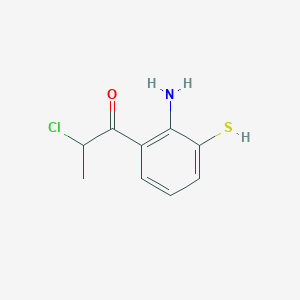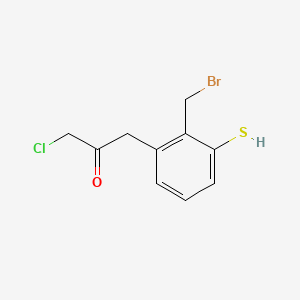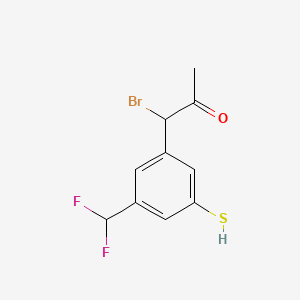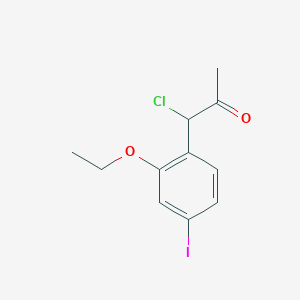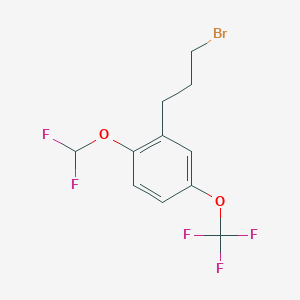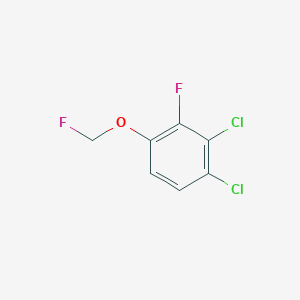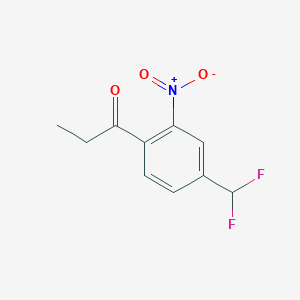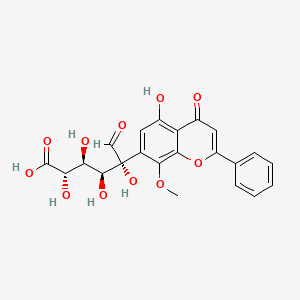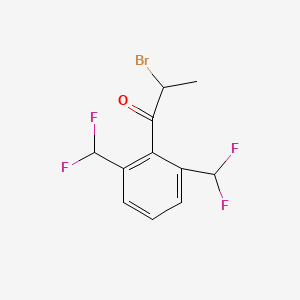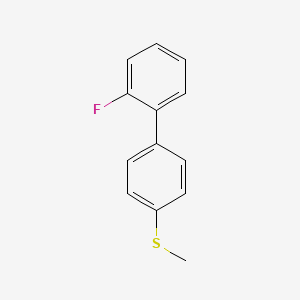
(2'-Fluorobiphenyl-4-yl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is an organic compound with the molecular formula C13H11FS and a molecular weight of 218.29 g/mol . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and a methylsulfane group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves the reaction of 2-fluorobiphenyl with a methylsulfane reagent under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methylsulfane, followed by nucleophilic substitution on the 2-fluorobiphenyl .
Industrial Production Methods
Industrial production of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfoxide/sulfone back to the sulfane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: De-fluorinated biphenyl, reduced sulfane
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2’-Fluorobiphenyl-4-yl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfane group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
2-Fluorobiphenyl: Similar structure but without the methylsulfane group.
4-Methylsulfanebiphenyl: Similar structure but without the fluorine atom.
Uniqueness
(2’-Fluorobiphenyl-4-yl)(methyl)sulfane is unique due to the presence of both the fluorine atom and the methylsulfane group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above .
Properties
Molecular Formula |
C13H11FS |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-fluoro-2-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C13H11FS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI Key |
GWINHPZHUBLEQR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


